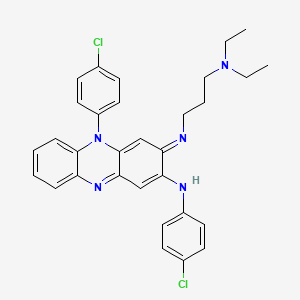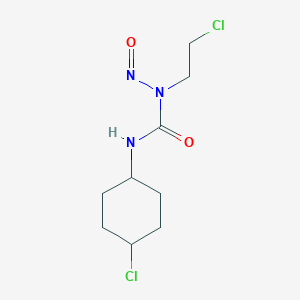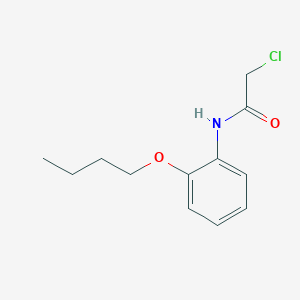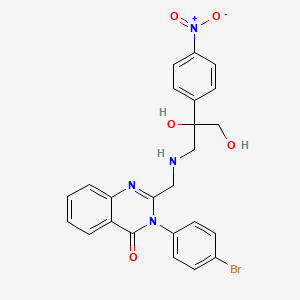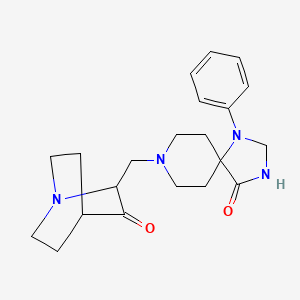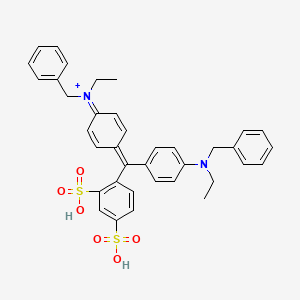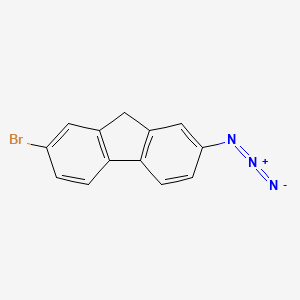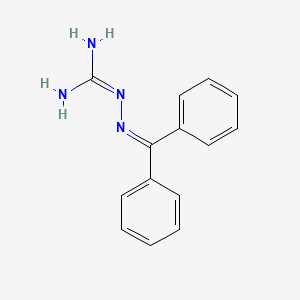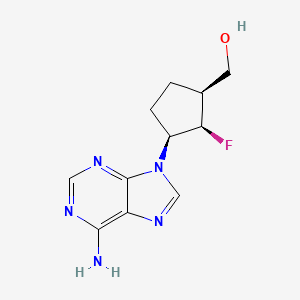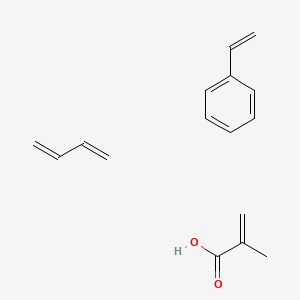
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate is a complex organic compound with a molecular formula of C13H10N2O4S2. This compound is known for its unique structure, which includes a furothiazole ring system fused with a thienylcarbonyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienylcarbonyl Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.
Amidation Reaction: The thiophene-2-carbonyl chloride is then reacted with an amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a suitable reagent to form the furothiazole ring system.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienyl derivatives.
Substitution: Formation of substituted thienyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
類似化合物との比較
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-((2-furylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Similar structure but with a furyl group instead of a thienyl group.
Ethyl 2-((2-pyridylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a pyridyl group, which may alter its biological activity.
Ethyl 2-((2-phenylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a phenyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its thienylcarbonyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
特性
CAS番号 |
68967-51-1 |
|---|---|
分子式 |
C13H10N2O4S2 |
分子量 |
322.4 g/mol |
IUPAC名 |
ethyl 2-(thiophene-2-carbonylamino)furo[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-18-12(17)7-6-9-11(19-7)15-13(21-9)14-10(16)8-4-3-5-20-8/h3-6H,2H2,1H3,(H,14,15,16) |
InChIキー |
LNYHTCQFIRCITA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



